REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1)=[CH2:2].C(N(CC)CC)C.[CH3:17][S:18](Cl)(=[O:20])=[O:19]>C(OCC)C>[CH:1]([C:3]1[CH:9]=[CH:8][C:6]([NH:7][S:18]([CH3:17])(=[O:20])=[O:19])=[CH:5][CH:4]=1)=[CH2:2]
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
460 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
478 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for an additional 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The temperature of the reaction vessel was kept below 5° C. by an ice bath during the course of the reaction
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
CUSTOM
|
Details
|
(40 min.)
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
then brought to room temperature
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with 500 cc of 1.0 M HCl solution
|
Type
|
CUSTOM
|
Details
|
The etheral portion was separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the ether removed on a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
The resulting oily solid was extracted with 500 cc of ethanol
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethane/water
|
Type
|
CUSTOM
|
Details
|
70-75% yield after recrystallization
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(=C)C1=CC=C(C=C1)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |